palmerolide A

V-ATPase Melanoma Toxicity

Securing pure palmerolide A for melanoma research is challenging due to its complex stereochemistry and reliance on total synthesis, not natural extraction. This compound solves that supply problem with a validated synthetic route. - Defined 2 nM IC50 against V-ATPase, with a 1,000-fold selectivity window in the NCI-60 panel. - The 2013 formal synthesis provides a scalable blueprint for gram-scale production. - Functions as a selective chemical probe, avoiding the neurotoxicity of bafilomycin A1.

Molecular Formula C33H48N2O7
Molecular Weight 584.7 g/mol
Cat. No. B1258887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepalmerolide A
Synonymspalmerolide A
Molecular FormulaC33H48N2O7
Molecular Weight584.7 g/mol
Structural Identifiers
SMILESCC1=CC=CCCC(C(C=CC(CCCC=CC(=O)OC(C1)C(C)C=C(C)C=CNC(=O)C=C(C)C)O)O)OC(=O)N
InChIInChI=1S/C33H48N2O7/c1-23(2)20-31(38)35-19-18-25(4)21-26(5)30-22-24(3)12-8-6-10-14-29(42-33(34)40)28(37)17-16-27(36)13-9-7-11-15-32(39)41-30/h6,8,11-12,15-21,26-30,36-37H,7,9-10,13-14,22H2,1-5H3,(H2,34,40)(H,35,38)/b8-6+,15-11+,17-16+,19-18+,24-12+,25-21+/t26-,27+,28+,29+,30-/m1/s1
InChIKeyHEOKDDVDVGNHMR-DAUCKHFQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palmerolide A: Baseline Characteristics & Procurement


Palmerolide A is a 20-membered macrocyclic polyketide bearing carbamate and vinyl amide functionalities, isolated from the Antarctic tunicate *Synoicum adareanum* . It exhibits potent and selective cytotoxicity against melanoma cell lines through inhibition of vacuolar-type H⁺-ATPase (V-ATPase), with an IC₅₀ of 2 nM . Due to its complex stereochemistry (five defined stereocenters) and limited natural availability, procurement relies entirely on chemical synthesis .

1

Natural product scaffold accessible only through total chemical synthesis; procurement relies on synthetic routes due to limited natural abundance.

2

Study fit for V-ATPase inhibition pathway research; reported target engagement context in melanoma cell models.

3

Stereochemically defined macrolide with five established stereocenters; enantioselective synthesis provides defined stereochemical control for cell-model endpoint review.

Palmerolide A: Why Generic Substitution Fails


The narrow structure–activity relationship (SAR) of palmerolide A, defined by its enamide side chain and C1–C8 segment, renders generic substitution with other V-ATPase inhibitors or simplified macrolides ineffective . Even minor modifications—such as deletion of the C-7 hydroxyl group or alteration of the side chain—result in dramatic changes in potency, underscoring that the full macrocyclic architecture is essential for selective melanoma cytotoxicity . Furthermore, palmerolide A demonstrates a unique selectivity window of three orders of magnitude in the NCI-60 panel, a profile not replicated by other V-ATPase inhibitors .

Structural modification impact

Minor alterations such as C-7 hydroxyl deletion or enamide side-chain changes can dramatically shift reported potency; structurally simplified V-ATPase inhibitors may not reproduce melanoma cell-model response.

Macrocyclic architecture requirement

The full 20-membered macrocyclic framework appears essential for selective melanoma endpoint context; generic V-ATPase inhibitors lacking this scaffold may not transfer the selectivity profile.

Unique selectivity window

A three-order-of-magnitude selectivity range reported in the NCI-60 panel is not replicated by other known V-ATPase inhibitors; class substitution carries interpretation risk for cell-type specific studies.

Palmerolide A: Quantitative Differentiation Evidence


V-ATPase Potency & Neurotoxicity Profile

Palmerolide A inhibits bovine brain V-ATPase with an IC₅₀ of 2 nM . While bafilomycin A1 exhibits slightly greater potency (IC₅₀ ≈ 0.95 nM) in comparable assays , palmerolide A demonstrates a critical safety advantage: it lacks the neurotoxicity observed with bafilomycin A1 at therapeutic levels . This differential toxicity profile makes palmerolide A a superior lead for antimelanoma drug development.

V-ATPase inhibition & neurotoxicity
Cross-study comparable
IC₅₀ 2 nM (palmerolide A) vs 0.95 nM (bafilomycin A1); reported lower neurotoxicity endpoint context for palmerolide A
Supports V-ATPase target engagement review; reported differential neurotoxicity profile may favor palmerolide A for in vivo endpoint studies.
Bovine brain V-ATPase assay; murine behavioral model observations. Requires model-specific validation.
V-ATPase Melanoma Toxicity

Melanoma-Selective Cytotoxicity

Palmerolide A exhibits potent cytotoxicity against melanoma cell lines (UACC-62 LC₅₀ = 6.5 nM; UACC-66 LC₅₀ = 18 nM) while displaying three orders of magnitude lower sensitivity in non-melanoma lines within the NCI-60 panel . This selectivity window is unprecedented among known V-ATPase inhibitors and underpins its designation as a targeted antimelanoma lead.

Melanoma selectivity window
Reported
≥1,500× greater sensitivity in melanoma lines
Supports melanoma cell-model endpoint review; selectivity context not replicated by pan-cytotoxic V-ATPase inhibitors.
NCI-60 panel, 48 h exposure. UACC-62 LC₅₀ = 6.5 nM, non-melanoma LC₅₀ > 10 μM.
Melanoma Selectivity NCI-60

Synthetic Analogue SAR Insights

First-generation SAR revealed that analogue 51 (lacking the C-7 hydroxyl) retains equipotency to palmerolide A, while analogue 25 (phenyl substituent on the enamide side chain) exhibits a 10-fold increase in potency . These modifications highlight key structural features amenable to optimization without sacrificing activity.

SAR potency tuning
Head-to-head
10× potency enhancement for phenyl-substituted analogue 25 vs parent
Supports scaffold-based SAR expansion; identifies tunable positions without loss of activity.
UACC-66 melanoma line, 72 h MTT assay. C-7 hydroxyl deletion tolerated.
SAR Analog Synthesis

Differentiation from Palmerolide D

Among the natural palmerolides (A–G), palmerolide A remains the most potent inhibitor of mammalian V-ATPase (IC₅₀ = 2 nM), whereas palmerolide D shows greater potency against melanoma cell growth . This distinction allows researchers to select palmerolide A for V-ATPase inhibition studies or palmerolide D for maximal antimelanoma activity.

Differentiation from palmerolide D
Head-to-head
V-ATPase IC₅₀ 2 nM (A) vs >2 nM (D); melanoma activity higher for D
Select palmerolide A for V-ATPase endpoint studies; palmerolide D may suit cytotoxicity maximization.
Bovine brain V-ATPase assay; UACC-62 cell line. Mechanism-based selection advised.
Palmerolide Natural Product V-ATPase

Synthetic Accessibility & Route Efficiency

A 2013 enantioselective formal synthesis achieved the highest overall yield of palmerolide A reported to date, using a convergent fragment assembly strategy that bypasses stoichiometric chiral auxiliaries . This route improves upon earlier syntheses that required more steps or lower overall yields, facilitating multi-milligram procurement for biological studies.

Synthetic yield efficiency
Supporting evidence
≥2× overall yield improvement vs earlier routes
Supports multi-milligram procurement feasibility; convergent enantioselective route enables gram-scale access.
21-step longest linear sequence; formal synthesis yield >10%.
Synthesis Yield Process Chemistry

Palmerolide A: Research & Industrial Applications


V-ATPase Mechanistic Studies in Melanoma

Palmerolide A serves as a selective chemical probe for V-ATPase inhibition in melanoma cells, with a defined IC₅₀ of 2 nM and a melanoma-specific cytotoxicity window of three orders of magnitude . Its lack of neurotoxicity, in contrast to bafilomycin A1, enables *in vivo* target engagement studies without confounding off-target neurological effects .

Lead Optimization & SAR Expansion

The established SAR, showing that C-7 hydroxyl deletion retains equipotency and phenyl substitution enhances potency 10-fold, positions palmerolide A as a validated scaffold for medicinal chemistry campaigns . Procurement of the parent compound enables generation of analogues with improved pharmacokinetic or potency profiles.

HTS Reference Standard for V-ATPase Inhibitors

With a well-characterized V-ATPase IC₅₀ of 2 nM and defined selectivity in the NCI-60 panel, palmerolide A functions as a positive control in screening assays for novel V-ATPase inhibitors or autophagy modulators .

Process Chemistry & Large-Scale Synthesis

The 2013 formal synthesis route, which achieves the highest reported overall yield, provides a blueprint for process chemists aiming to produce palmerolide A at gram scale for preclinical studies .

Application
Selection Property
Validation Focus
V-ATPase pathway studies in melanoma models
V-ATPase inhibition assay context
Target engagement and endpoint response review
Medicinal chemistry scaffold optimization
Reported SAR landscape
Potency tuning positions and analogue design
Comparator reference for V-ATPase screening
Comparator assay-response context
Screening assay benchmarking and selectivity review
Process chemistry and scale-up research
Synthetic route efficiency
Multi-milligram procurement feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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